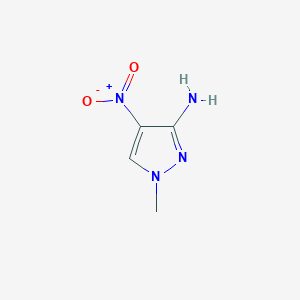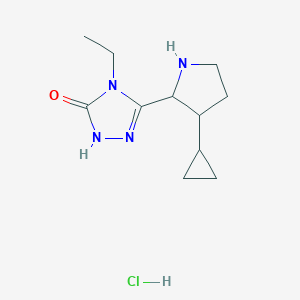
2-(Difluoromethyl)benzimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Difluoromethyl)benzimidamide hydrochloride” is a chemical compound with the CAS Number: 2138564-90-4 . It has a molecular weight of 206.62 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8F2N2.ClH/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,7H,(H3,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and formula .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S have been studied . These processes have benefited from the invention of multiple difluoromethylation reagents .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 206.62 . Unfortunately, detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Benzimidazole derivatives, including structures similar to "2-(Difluoromethyl)benzimidamide hydrochloride," have been extensively studied for their corrosion inhibition properties. These compounds are known to exhibit significant inhibition efficiency against the corrosion of metals in acidic environments, such as hydrochloric acid solutions. The inhibitory action is attributed to the adsorption of these molecules on the metal surface, forming a protective barrier that reduces corrosion rates. Studies have demonstrated the effectiveness of benzimidazole derivatives in protecting iron and mild steel from corrosion, with efficiency increasing alongside inhibitor concentration. These findings suggest that similar compounds could be applied in industries where metal preservation is critical, including in oil and gas extraction and processing, where corrosive conditions are prevalent (Khaled, 2003), (Obot & Obi-Egbedi, 2010).
Antiproliferative Effects
Research has also explored the antiproliferative effects of benzimidazole derivatives on various cancer cell lines. This suggests potential applications in the development of new therapeutic agents for cancer treatment. By synthesizing and testing various benzimidazole compounds, researchers aim to identify those with potent activity against cancer cells, indicating a promising area for further drug development and research into novel anticancer treatments (Mukhopadhyay et al., 2011).
Chemical and Spectroscopic Studies
In addition to their applications in corrosion inhibition and potential antiproliferative activities, benzimidazole derivatives have been the subject of various chemical and spectroscopic studies aimed at understanding their molecular structure, reactivity, and interactions with other substances. These studies contribute to a deeper understanding of the fundamental properties of these compounds, which is essential for their practical application in various fields, including materials science and pharmaceuticals (Ghani & Mansour, 2012), (Saral et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzimidazole derivatives, such as “2-(Difluoromethyl)benzimidamide hydrochloride”, have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, cardiovascular, and anticancer activities . The specific targets of this compound could vary depending on its exact structure and functional groups.
Mode of Action
The mode of action of benzimidazole derivatives is often related to their ability to interact with biological targets such as enzymes or receptors. The difluoromethyl group in “this compound” could potentially enhance these interactions, although the exact mechanism would depend on the specific target .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, disrupting the normal functioning of cells .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. For example, if it targets enzymes involved in cell division, it could potentially inhibit cell growth .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,7H,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUNUKYEYRNZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2727025.png)

![4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2727027.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2727030.png)
![4-(5,6-Dimethylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2727031.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2727032.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2727034.png)
![4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2727035.png)
![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2727036.png)


![Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2727046.png)
